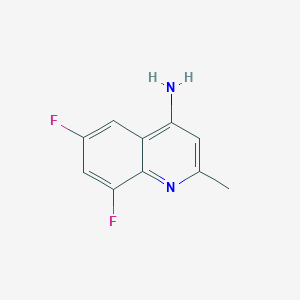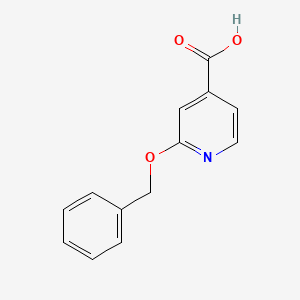
2-(Benzyloxy)isonicotinic acid
概要
説明
科学的研究の応用
Plant Immunity
- Field : Plant Pathology and Microbiology .
- Application : 2-(Benzyloxy)isonicotinic acid is used as a synthetic chemical inducer of plant immunity . These inducers stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly .
- Method : The chemical inducers are applied exogenously to the plants . The specific methods of application and experimental procedures would depend on the type of plant and the specific pathogen being targeted.
- Results : The use of these inducers can help reduce the yield loss caused by various heterotrophic microorganisms, which cause diverse plant diseases and considerable economic loss to agriculture .
Synthesis of Compounds
- Field : Pharmaceutical Research .
- Application : 2-(Benzyloxy)isonicotinic acid is used in the preparation of key intermediates in the synthesis of certain compounds, including a fluoroquinolone antibiotic for respiratory tract infections .
- Results : The resulting compounds have potential applications in the treatment of various diseases, including respiratory tract infections .
Synthetic Plant Defense Elicitors
- Field : Plant Pathology and Microbiology .
- Application : 2-(Benzyloxy)isonicotinic acid is used as a synthetic plant defense elicitor . These elicitors are recognized by receptors on the surfaces of plant cells and trigger plant defense responses, resulting in systemic resistance .
- Method : The specific methods of application and experimental procedures would depend on the type of plant and the specific pathogen being targeted. In addition to pathogens, systemic acquired resistance (SAR) can be induced by exogenous application of chemical inducers .
- Results : The use of these elicitors can help reduce the yield loss caused by various heterotrophic microorganisms, which cause diverse plant diseases and considerable economic loss to agriculture .
Development of Plant Immunity Inducers
- Field : Plant Protection Research .
- Application : 2-(Benzyloxy)isonicotinic acid is used in the development of plant immunity inducers . These inducers are a class of immune-active compounds that can induce systemic acquired resistance in plants .
- Method : The specific methods of application and experimental procedures would depend on the type of plant and the specific pathogen being targeted. Nonbiologically active molecules mainly include synthetic plant defense elicitors, such as jasmonic acid analogs and 2,6-dichloro-isonicotinic acid .
- Results : Techniques to boost plant immunity represent a new and rapidly developing field of research and development in China. Immunity inducers have great potential for avoiding plant diseases, thereby reducing the need for pesticides to prevent infestations and diseases .
将来の方向性
The future directions in the research of isonicotinic acid derivatives are promising. For instance, isoniazid remains a cornerstone for the treatment of drug-susceptible tuberculosis (TB), and its use is often constrained by higher levels of drug resistance and drug-induced toxicity . Therefore, further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
特性
IUPAC Name |
2-phenylmethoxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVIAPHYBVSLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628961 | |
| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)isonicotinic acid | |
CAS RN |
467236-25-5 | |
| Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

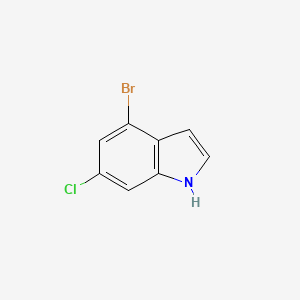
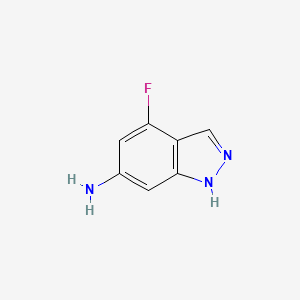

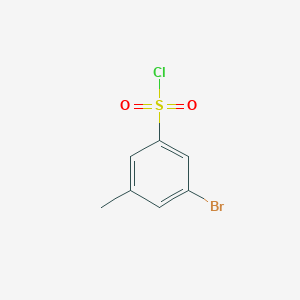
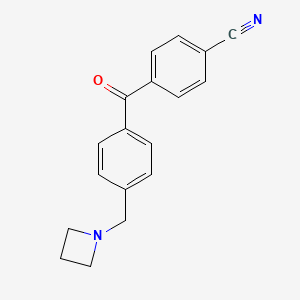
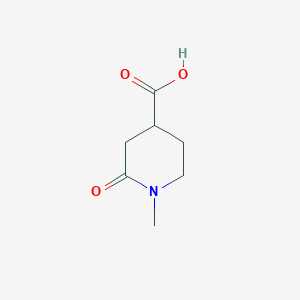
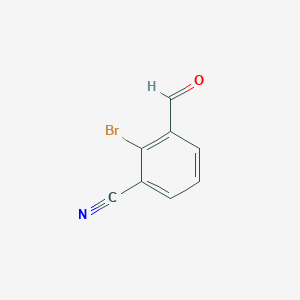
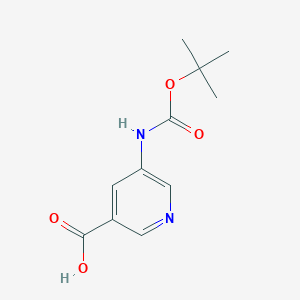
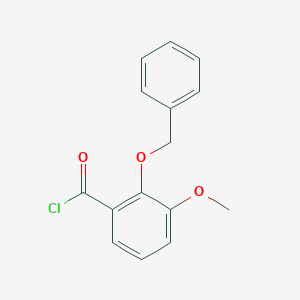
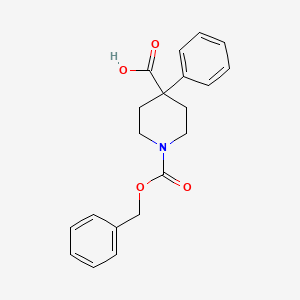
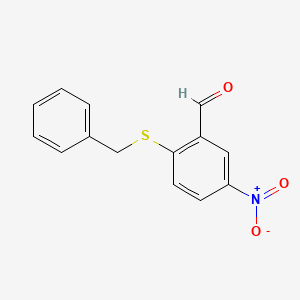
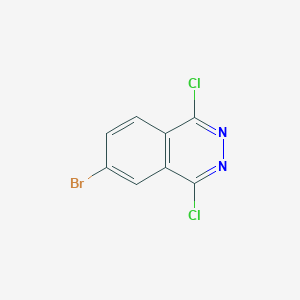
![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)
